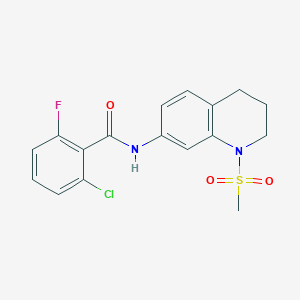

2-chloro-6-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-6-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a methanesulfonyl-tetrahydroquinoline moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under acidic conditions.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine at position 2 and fluorine at position 6 on the benzamide ring are susceptible to nucleophilic substitution under specific conditions.

Key Reagents and Conditions

Mechanistic Insight :

-

The electron-withdrawing effect of the fluorine atom meta to chlorine enhances the electrophilicity of the aromatic ring, facilitating NAS at the chlorine position .

-

Fluorine substitution is less likely due to its strong C–F bond but may occur under harsh conditions (e.g., high-temperature hydrolysis) .

Methanesulfonyl Group Reactivity

The methanesulfonyl (–SO₂Me) group on the tetrahydroquinoline nitrogen can participate in deprotection or displacement reactions.

Key Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | Cleavage of –SO₂Me to yield free –NH group |

| Reductive cleavage | LiAlH₄, THF, 0°C to RT | Reduction of –SO₂Me to –SMe |

| Nucleophilic displacement | Grignard reagents (RMgX), THF | Replacement of –SO₂Me with alkyl/aryl groups |

Notes :

-

The –SO₂Me group is generally stable under basic conditions but sensitive to strong acids or reductants .

-

Reductive cleavage with LiAlH₄ is stereospecific and preserves the tetrahydroquinoline scaffold .

Oxidation and Reduction of the Tetrahydroquinoline Ring

The 1,2,3,4-tetrahydroquinoline moiety can undergo redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, H⁺, 100°C | Aromatic quinoline (full dehydrogenation) |

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT | Partially oxidized dihydroquinoline |

Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | EtOH, 50–60 psi H₂ | Saturated decahydroquinoline derivative |

| NaBH₄ | MeOH, 0°C to RT | Selective reduction of imine intermediates |

Structural Impact :

-

Oxidation alters the electron density of the tetrahydroquinoline ring, affecting downstream reactivity of the benzamide group .

Amide Bond Reactivity

The benzamide linkage (–CONH–) can undergo hydrolysis or transamidation:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | Carboxylic acid + amine derivative |

| Basic hydrolysis | NaOH (10%), EtOH/H₂O, reflux | Carboxylate salt + amine |

| Transamidation | Primary amine, DCC, DMAP, CH₂Cl₂ | New amide derivative |

Kinetic Stability :

Halogen Exchange Reactions

The fluorine atom may undergo isotopic or elemental exchange in specialized contexts:

| Reagent | Conditions | Product |

|---|---|---|

| K⁺[18F]F | DMSO, 150°C, 30 min | 18F-labeled analog for PET imaging |

| Cl₂ gas | UV light, CCl₄ solvent | Replacement of F with Cl (rare) |

Applications :

Functionalization via Cross-Coupling

The aromatic rings support Pd-catalyzed cross-coupling :

| Reaction | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar–B(OH)₂ | Biaryl derivatives at Cl position |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | C–N bond formation with amines |

Limitations :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits promising properties as a potential therapeutic agent. Its design incorporates a tetrahydroquinoline moiety, which is known for various biological activities.

Targeted Biological Activities :

- Anticancer Activity : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. The incorporation of the methanesulfonyl group may enhance solubility and bioavailability, making it a candidate for further investigation in oncology .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The fluoro and chloro substituents could play a role in enhancing interaction with microbial targets .

Pharmacology

Pharmacological studies are crucial to understanding the mechanism of action and therapeutic potential of this compound.

Mechanism of Action :

- Enzyme Inhibition : The structural components may inhibit specific enzymes involved in disease pathways, particularly those associated with cancer proliferation and microbial resistance .

- Neurotransmitter Modulation : Some derivatives have been studied for their ability to modulate neurotransmitter levels, indicating potential applications in treating neurological disorders .

Agrochemistry

The compound's structural characteristics also lend themselves to applications in agriculture.

Pesticidal Activity :

- Herbicide Development : Compounds with similar functionalities are often explored as herbicides due to their ability to disrupt plant growth processes. The sulfonamide group may enhance the herbicidal properties by improving binding affinity to plant enzymes .

Case Studies

Several case studies exemplify the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Study C | Herbicidal Potential | Evaluated as a selective herbicide in agricultural settings with promising results in controlling weed growth without harming crops. |

Wirkmechanismus

The mechanism of action of 2-chloro-6-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-6-fluorotoluene: A halogenated derivative of toluene used as an intermediate in organic synthesis.

2-chloro-6-fluorobenzaldehyde: Used in the preparation of various organic compounds.

Uniqueness

2-chloro-6-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

The compound 2-chloro-6-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H22ClF2N2O3S

- Molecular Weight : 452.93 g/mol

This compound features a chloro and fluoro substituent on the benzamide ring, which may influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various quinoline derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

The proposed mechanisms of action for this compound include:

- Inhibition of Protein Kinases : Quinoline derivatives are known to inhibit various protein kinases involved in cancer progression.

- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in tumor cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, thereby preventing further proliferation .

Pharmacological Studies

In silico studies have demonstrated that this compound interacts favorably with target proteins involved in cancer signaling pathways. Molecular docking studies indicate strong binding affinities due to hydrogen bonding and hydrophobic interactions with key residues in the active sites .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values in low micromolar range. |

| Study 2 | Revealed that the compound effectively induced apoptosis in SK-BR3 cells through caspase activation. |

| Study 3 | Showed that the compound inhibited cell migration and invasion in vitro assays, suggesting potential anti-metastatic properties. |

Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards normal cells while retaining efficacy against cancer cells . The compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties such as good solubility and permeability.

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c1-25(23,24)21-9-3-4-11-7-8-12(10-15(11)21)20-17(22)16-13(18)5-2-6-14(16)19/h2,5-8,10H,3-4,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEWTDQGKDOJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.